molecular formula C14H18O2 B13577689 4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid CAS No. 75489-92-8

4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid

Cat. No.: B13577689
CAS No.: 75489-92-8
M. Wt: 218.29 g/mol
InChI Key: PYNJPEQMFVQYMU-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid is an organic compound that features a tetrahydronaphthalene moiety attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid typically involves the reaction of tetrahydronaphthalene derivatives with butanoic acid precursors. One common method includes the alkylation of tetrahydronaphthalene with a butanoic acid derivative under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring in the tetrahydronaphthalene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid
  • 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid

Uniqueness

4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and reactions are desired.

Properties

CAS No.

75489-92-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid

InChI

InChI=1S/C14H18O2/c15-14(16)10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h3,6-7H,1-2,4-5,8-10H2,(H,15,16)

InChI Key

PYNJPEQMFVQYMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CCCC(=O)O

Origin of Product

United States

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